molecular formula C16H21F2NO2S B6069508 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine

1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine

Cat. No. B6069508
M. Wt: 329.4 g/mol
InChI Key: IXZSYTFXWAHVFO-UHFFFAOYSA-N
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Description

1-(Allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as ADL5859 and is classified as a kappa opioid receptor agonist.

Mechanism of Action

The mechanism of action of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine involves its binding to the kappa opioid receptor. This receptor is found in the brain and spinal cord and is involved in the regulation of pain, mood, and addiction. When this compound binds to the kappa opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine are primarily related to its activation of the kappa opioid receptor. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain and mood. This compound has been found to produce analgesic effects in animal models of pain and has also been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine for lab experiments is its potency as a kappa opioid receptor agonist. This makes it a useful tool for studying the role of the kappa opioid receptor in pain, mood, and addiction. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine. One area of research is the development of more selective kappa opioid receptor agonists that can produce analgesic effects without producing unwanted side effects. Another area of research is the investigation of the potential applications of this compound in the treatment of drug addiction, anxiety, and depression. Additionally, the role of the kappa opioid receptor in other physiological processes, such as inflammation and immune function, could also be explored using this compound.
Conclusion
In conclusion, 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of pain management, addiction, anxiety, and depression.

Synthesis Methods

The synthesis of 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine involves the reaction of 2-(2,6-difluorophenyl)ethylamine with allylsulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-(allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine.

Scientific Research Applications

1-(Allylsulfonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine has been extensively studied for its potential applications in the field of pain management. It has been found to be a potent kappa opioid receptor agonist, which means that it can activate the kappa opioid receptor in the brain and spinal cord to produce analgesic effects. This compound has also been studied for its potential applications in the treatment of drug addiction, anxiety, and depression.

properties

IUPAC Name

3-[2-(2,6-difluorophenyl)ethyl]-1-prop-2-enylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO2S/c1-2-11-22(20,21)19-10-4-5-13(12-19)8-9-14-15(17)6-3-7-16(14)18/h2-3,6-7,13H,1,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZSYTFXWAHVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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